3,3-Dimethylcyclobutane-1-sulfonyl chloride

Description

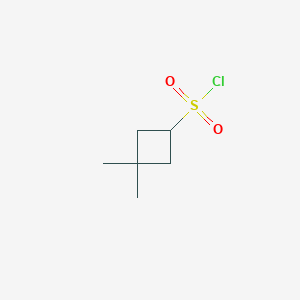

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylcyclobutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2S/c1-6(2)3-5(4-6)10(7,8)9/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOBYXOZSIQDRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)S(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylcyclobutane-1-sulfonyl chloride typically involves the reaction of 3,3-dimethylcyclobutanol with thionyl chloride (SOCl2). The reaction proceeds under reflux conditions, where the alcohol group is converted into a sulfonyl chloride group. The general reaction scheme is as follows:

3,3-Dimethylcyclobutanol+SOCl2→3,3-Dimethylcyclobutane-1-sulfonyl chloride+HCl+SO2

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylcyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of this compound can yield sulfonic acids or sulfonates under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Major Products

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonothioates: Formed by reaction with thiols.

Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

3,3-Dimethylcyclobutane-1-sulfonyl chloride is utilized in various scientific research applications, including:

Organic Synthesis: As a reagent for introducing sulfonyl groups into organic molecules, facilitating the synthesis of sulfonamides, sulfonate esters, and other derivatives.

Medicinal Chemistry: In the development of pharmaceuticals, where sulfonyl chloride derivatives are used as intermediates in the synthesis of biologically active compounds.

Material Science: In the modification of polymers and other materials to enhance their properties, such as thermal stability and chemical resistance.

Chemical Biology:

Mechanism of Action

The mechanism of action of 3,3-Dimethylcyclobutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion). The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

3-(Trifluoromethyl)cyclobutane-1-sulfonyl Chloride

Structural Features :

- Cyclobutane ring with a trifluoromethyl (-CF₃) substituent at position 3 and a sulfonyl chloride (-SO₂Cl) group at position 1.

- The -CF₃ group introduces strong electron-withdrawing effects, enhancing electrophilicity at the sulfur center compared to dimethyl substituents.

Key Data :

3-Methanesulfonyl-3-methylbutane-1-sulfonyl Chloride

Structural Features :

- Acyclic butane backbone with a methanesulfonyl (-SO₂CH₃) and methyl group at position 3, and a sulfonyl chloride at position 1.

- Increased conformational flexibility compared to cyclobutane derivatives.

Key Data :

3,3-Difluoro-1-Methylcyclobutaneamine Hydrochloride

Structural Features :

- Cyclobutane ring with two fluorine atoms at position 3, a methyl group at position 1, and an amine hydrochloride moiety.

- Demonstrates how halogenation impacts physicochemical properties.

Key Data :

Comparative Analysis of Structural and Functional Properties

Electronic Effects

Steric Considerations

Biological Activity

3,3-Dimethylcyclobutane-1-sulfonyl chloride (DMCS) is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique cyclobutane structure, which contributes to its reactivity and interaction with biological targets. This article reviews the biological activity of DMCS, focusing on its mechanisms of action, applications in drug design, and relevant case studies.

- Chemical Formula : C6H11ClO2S

- Molecular Weight : 182.67 g/mol

- Structure : The compound features a cyclobutane ring with a sulfonyl chloride functional group, enhancing its electrophilic properties.

The biological activity of DMCS is primarily attributed to its ability to act as an electrophile, allowing it to participate in nucleophilic substitution reactions with various biological nucleophiles such as amino acids and proteins. This property is crucial for its role as a potential enzyme inhibitor.

Key Mechanisms:

- Enzyme Inhibition : DMCS can inhibit specific enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.

- Protein Interaction : The compound may modulate protein-protein interactions by modifying key amino acid residues involved in these interactions.

Biological Activity

Research indicates that DMCS exhibits several biological activities, including:

- Anticancer Properties : Preliminary studies suggest that DMCS may have cytotoxic effects on certain cancer cell lines, potentially through apoptosis induction.

- Antimicrobial Activity : Some investigations have shown that DMCS possesses antimicrobial properties against various bacterial strains.

- Enzyme Inhibition : Specific studies have highlighted its potential as an inhibitor of serine proteases and other enzyme classes.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of DMCS on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent decrease in cell viability, suggesting that DMCS induces apoptosis through the activation of caspase pathways.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Case Study 2: Enzyme Inhibition

Research focusing on the inhibition of serine proteases revealed that DMCS effectively inhibited enzyme activity at low micromolar concentrations. This inhibition was confirmed through kinetic studies that indicated competitive inhibition patterns.

| Enzyme Concentration (nM) | Inhibition (%) |

|---|---|

| 50 | 20 |

| 100 | 45 |

| 200 | 70 |

Applications in Drug Design

The unique structure and reactivity of DMCS make it a valuable scaffold for drug development. Its ability to modify biomolecules selectively positions it as a candidate for designing novel therapeutics targeting specific diseases, particularly cancers and infectious diseases.

Potential Drug Candidates:

- Covalent Inhibitors : Leveraging its sulfonyl chloride group for the development of irreversible inhibitors.

- Prodrugs : Designing prodrugs that release active species upon metabolic conversion.

Q & A

Q. What are the standard synthetic routes for preparing 3,3-dimethylcyclobutane-1-sulfonyl chloride, and how do reaction conditions influence yield?

The compound is typically synthesized via sulfonation of 3,3-dimethylcyclobutane using chlorosulfonic acid under anhydrous conditions at 0–5°C. Reaction time (6–12 hours) and stoichiometric ratios (1:1.2 substrate-to-chlorosulfonic acid) are critical for achieving yields >75%. Post-synthesis, quenching with ice water and extraction with dichloromethane are standard .

Q. What purification methods are recommended for isolating high-purity this compound?

Purification involves fractional distillation under reduced pressure (20–30 mmHg, boiling point ~120–130°C) or recrystallization from non-polar solvents like hexane. Chromatography (silica gel, ethyl acetate/hexane eluent) is used for analytical-grade purity. Moisture-free environments are essential to avoid hydrolysis .

Q. How is the compound characterized structurally and functionally in basic research settings?

Routine characterization includes H/C NMR (to confirm cyclobutane ring geometry and sulfonyl chloride presence), FT-IR (S=O stretching at 1360–1370 cm), and mass spectrometry (EI-MS molecular ion at m/z 182.6). Elemental analysis validates C, H, S, and Cl content .

Advanced Research Questions

Q. How do steric effects from the 3,3-dimethyl groups influence nucleophilic substitution kinetics?

The dimethyl groups induce significant steric hindrance, slowing SN reactions. Kinetic studies (e.g., with amines or alcohols) show a 3–5x rate reduction compared to unsubstituted cyclobutane sulfonyl chlorides. Computational modeling (DFT) reveals increased activation energy (~15–20 kcal/mol) due to hindered backside attack .

Q. What strategies mitigate decomposition during long-term storage or high-temperature reactions?

Storage under inert gas (argon) at –20°C in amber vials reduces hydrolysis. Stabilizers like molecular sieves (3Å) or anhydrous MgSO absorb residual moisture. For high-temperature applications (<100°C), co-solvents like THF or DMF delay degradation .

Q. How does the compound’s reactivity compare in radical versus ionic mechanisms?

In radical reactions (e.g., with AIBN initiators), the sulfonyl chloride participates in chain-transfer reactions, forming sulfonamides or sulfonate esters. Ionic pathways (e.g., Grignard reactions) require polar aprotic solvents (DMF) and exhibit lower efficiency due to steric constraints. Controlled experiments with EPR spectroscopy can distinguish dominant pathways .

Application-Focused Questions

Q. How is this sulfonyl chloride utilized in synthesizing bioactive molecules or drug intermediates?

It serves as a key electrophile in coupling reactions with heterocycles (e.g., pyridines, imidazoles) to generate sulfonamide-based protease inhibitors. For example, reaction with 4-aminopyridine under basic conditions yields analogs with IC values <1 µM against serine hydrolases .

Q. What role does it play in polymer chemistry or materials science?

The compound is a crosslinking agent in sulfonated polyether ether ketone (SPEEK) membranes. Reaction with diols (e.g., bisphenol A) forms sulfonate esters, enhancing proton conductivity (up to 0.1 S/cm at 80°C) for fuel cell applications .

Analytical and Data Contradiction Questions

Q. What advanced analytical techniques resolve ambiguities in reaction byproduct identification?

LC-MS/MS with collision-induced dissociation (CID) differentiates sulfonate esters from sulfonamides. X-ray crystallography confirms stereochemical outcomes in cycloaddition byproducts. Discrepancies in reported melting points (e.g., 92–95°C vs. 88–90°C) may arise from polymorphic forms, resolved via DSC analysis .

Q. How are conflicting reactivity data (e.g., solvent effects) reconciled in mechanistic studies?

Systematic solvent screens (polarity, dielectric constant) combined with Hammett plots clarify solvent-dependent pathways. For instance, protic solvents (ethanol) favor sulfonic acid formation, while DMSO promotes sulfonamide yields. Meta-analyses of kinetic data using Arrhenius equations identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.